molecular formula C19H22N2O3 B2645102 2-{[1-(4-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-5-methylpyridine CAS No. 1903841-99-5

2-{[1-(4-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-5-methylpyridine

Cat. No.: B2645102
CAS No.: 1903841-99-5
M. Wt: 326.396
InChI Key: MYZCIGGITXZSFI-UHFFFAOYSA-N
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Description

2-{[1-(4-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-5-methylpyridine is a complex organic compound that features a pyrrolidine ring, a benzoyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-5-methylpyridine typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring followed by the introduction of the benzoyl group and the pyridine ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction conditions, reduce waste, and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-5-methylpyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[1-(4-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-5-methylpyridine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the interactions between small molecules and biological macromolecules.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[1-(4-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-5-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may have similar biological activities.

    Benzoyl derivatives: These compounds contain the benzoyl group and may exhibit similar chemical reactivity.

    Pyridine derivatives: These compounds feature the pyridine ring and may have comparable chemical and biological properties.

Uniqueness

2-{[1-(4-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-5-methylpyridine is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

(4-ethoxyphenyl)-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-3-23-16-7-5-15(6-8-16)19(22)21-11-10-17(13-21)24-18-9-4-14(2)12-20-18/h4-9,12,17H,3,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZCIGGITXZSFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=NC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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